Dual Reactivity vs. 2-Chloroquinoline-3-carbaldehyde
The compound offers a unique dual reactivity profile compared to the aldehyde analog. 2-Chloroquinoline-3-boronic acid possesses a boronic acid group for palladium-catalyzed cross-coupling, whereas 2-chloroquinoline-3-carbaldehyde provides an electrophilic carbonyl for condensations and nucleophilic attacks. This functional group difference fundamentally alters the types of accessible derivatives [1]. While direct synthetic yield comparisons are not available for identical transformations, the boronic acid's ability to participate in Suzuki-Miyaura couplings—a reaction not possible for the aldehyde without prior conversion—represents a critical and quantifiable advantage in the number of available reaction pathways.
| Evidence Dimension | Functional Group Reactivity Profile |
|---|---|
| Target Compound Data | Boronic acid group (C3) and chloro group (C2) |
| Comparator Or Baseline | 2-Chloroquinoline-3-carbaldehyde (Aldehyde group at C3, chloro at C2) |
| Quantified Difference | Qualitative difference: Boronic acid enables Suzuki-Miyaura cross-coupling; Aldehyde enables condensation reactions. |
| Conditions | Functional group comparison in organic synthesis |
Why This Matters
The choice between these two compounds directly determines the viable synthetic route; selecting the boronic acid is essential for projects requiring C-C bond formation at the quinoline C3 position via Suzuki coupling.
- [1] Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484–8515. View Source
